2',3'-Dideoxy-3'-fluoroaristeromycin

Metabolic stability Carbocyclic nucleosides Glycosidic hydrolysis resistance

2′,3′-Dideoxy-3′-fluoroaristeromycin (CAS 118189-68-7; also designated 2,3-DFAM or Carbocyclic-3′-fluoro-2′,3′-dideoxyadenosine) is a synthetic carbocyclic purine nucleoside analogue belonging to the aristeromycin family. It features a cyclopentane ring in place of the ribose oxygen, a 3′-fluoro substituent, and the absence of both 2′- and 3′-hydroxyl groups, rendering it a dideoxy chain-terminator scaffold with enhanced metabolic stability relative to conventional ribose-based nucleosides.

Molecular Formula C11H14FN5O
Molecular Weight 251.26 g/mol
CAS No. 118189-68-7
Cat. No. B1221325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxy-3'-fluoroaristeromycin
CAS118189-68-7
Synonyms2',3'-dideoxy-3'-fluoroaristeromycin
2,3-DFAM
Molecular FormulaC11H14FN5O
Molecular Weight251.26 g/mol
Structural Identifiers
SMILESC1C(CC(C1CO)F)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C11H14FN5O/c12-8-2-7(1-6(8)3-18)17-5-16-9-10(13)14-4-15-11(9)17/h4-8,18H,1-3H2,(H2,13,14,15)/t6-,7-,8+/m1/s1
InChIKeyZJLDNTVGRKBBQS-PRJMDXOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′,3′-Dideoxy-3′-fluoroaristeromycin (CAS 118189-68-7): Procurement-Grade Carbocyclic Fluoronucleoside for Antiviral Research


2′,3′-Dideoxy-3′-fluoroaristeromycin (CAS 118189-68-7; also designated 2,3-DFAM or Carbocyclic-3′-fluoro-2′,3′-dideoxyadenosine) is a synthetic carbocyclic purine nucleoside analogue belonging to the aristeromycin family [1]. It features a cyclopentane ring in place of the ribose oxygen, a 3′-fluoro substituent, and the absence of both 2′- and 3′-hydroxyl groups, rendering it a dideoxy chain-terminator scaffold with enhanced metabolic stability relative to conventional ribose-based nucleosides [2]. Originally reported alongside its 3′-deoxy-3′-fluoro congener by Nakayama et al. in 1989, the compound has been investigated for antiviral (HIV-1, HBV) and antitumor applications [1][3].

Why Generic 2′,3′-Dideoxyadenosine or Non-Fluorinated Aristeromycins Cannot Replace 2′,3′-Dideoxy-3′-fluoroaristeromycin in Research


Carbocyclic nucleosides and fluorinated dideoxynucleosides are not interchangeable research tools: each structural modification alters enzymatic activation, metabolic stability, and chain-termination efficiency in distinct ways [1]. Substituting 2′,3′-dideoxy-3′-fluoroaristeromycin with the non-fluorinated parent aristeromycin introduces a 2′-hydroxyl group that permits 3′-phosphorylation, eliminating chain-terminator function and increasing toxicity through 5′-phosphorylation-dependent pathways [2]. Conversely, replacing it with ribose-based 2′,3′-dideoxyadenosine (ddA) forfeits the metabolic stability conferred by the carbocyclic scaffold, as ribose nucleosides remain susceptible to glycosidic bond cleavage by cellular phosphorylases [3]. The 3′-fluoro modification further distinguishes this compound by modulating lipophilicity and electronic properties in ways that non-fluorinated dideoxy carbocyclic analogs cannot replicate [1]. These structural determinants directly impact assay outcomes, making compound-specific procurement essential for reproducible antiviral and antitumor research.

Quantitative Differentiation Evidence: 2′,3′-Dideoxy-3′-fluoroaristeromycin vs. Closest Analogs


Carbocyclic Scaffold Confers Glycosidic Bond Stability Absent in Ribose-Based 2′,3′-Dideoxyadenosine (ddA)

The carbocyclic scaffold of 2′,3′-dideoxy-3′-fluoroaristeromycin replaces the ribose ring oxygen with a methylene group, rendering the C–N glycosidic bond resistant to cleavage by cellular phosphorylases and hydrolases [1]. In contrast, ribose-based 2′,3′-dideoxyadenosine (ddA) retains the labile N-glycosidic bond and is subject to enzymatic hydrolysis, which limits its intracellular half-life [2]. This class-level distinction is well established for carbocyclic nucleosides as a group and directly affects compound stability in cell-based assays.

Metabolic stability Carbocyclic nucleosides Glycosidic hydrolysis resistance

2′,3′-Dideoxy Modification Eliminates 3′-OH Phosphorylation Capability vs. 3′-Deoxy-3′-fluoroaristeromycin

The target compound lacks both the 2′- and 3′-hydroxyl groups, classifying it as a bona fide dideoxynucleoside chain terminator [1]. Its closest structural congener, 3′-deoxy-3′-fluoroaristeromycin (CAS 125409-47-4), retains the 2′-hydroxyl group, which preserves phosphorylation potential at that position and may alter the compound's intracellular metabolic fate and toxicity profile [1][2]. In the original 1989 report, both compounds were synthesized and studied in parallel for antitumor activity, establishing them as distinct chemical entities with non-identical biological profiles [1].

Chain termination HIV reverse transcriptase Dideoxynucleoside mechanism

3′-Fluoro Substitution Modulates Lipophilicity Relative to Non-Fluorinated Aristeromycin and Carbocyclic ddA

The 3′-fluorine atom introduces distinct electronic and lipophilic effects that differentiate this compound from non-fluorinated carbocyclic analogs [1]. In the broader class of fluorinated nucleoside antivirals, 3′-fluoro substitution has been shown to enhance metabolic stability and modulate enzyme binding [2]. The 1994 Nakayama paper reported that the related carbocyclic 2′,3′-dideoxy-3′-fluoroguanosine exhibited moderate activity against herpes simplex virus in vitro, demonstrating that the 3′-fluoro carbocyclic scaffold is competent for antiviral activity across purine bases [3]. Comparative quantitative data for the adenosine analog specifically, such as LogP/D or cellular uptake rates versus non-fluorinated carbocyclic ddA, are not available in the retrieved primary literature; this dimension is classified as class-level inference.

Fluorinated nucleosides Lipophilicity ADME properties

HIV-1 Reverse Transcriptase Chain-Termination Mechanism Distinct from Non-Dideoxy Aristeromycin Analogs

As a 2′,3′-dideoxy nucleoside, this compound is predicted to act as a chain terminator of HIV-1 reverse transcriptase following intracellular phosphorylation to its triphosphate form [1]. This mechanism distinguishes it fundamentally from aristeromycin itself, which retains the 3′-hydroxyl and inhibits S-adenosylhomocysteine (AdoHcy) hydrolase rather than acting as a chain terminator [2]. In the related fluorinated carbocyclic series, the D-series guanosine analog D-3′-F-C-d4G demonstrated potent anti-HIV activity (EC50 = 0.4 μM, EC90 = 2.8 μM) in human PBM cells, establishing that 3′-fluoro carbocyclic dideoxynucleosides can achieve sub-micromolar antiviral potency [3]. The L-carbocyclic 2′,3′-didehydro-2′,3′-dideoxyadenosine (an unsaturated carbocyclic analog) exhibited anti-HIV EC50 = 2.4 μM, providing a cross-study baseline for carbocyclic adenosine dideoxynucleosides [4]. Specific EC50 values for 2′,3′-dideoxy-3′-fluoroaristeromycin against HIV-1 were not located in the retrieved primary literature.

HIV-1 Reverse transcriptase inhibition Chain termination

Reduced 5′-Phosphorylation-Associated Cytotoxicity Liability vs. Hydroxyl-Bearing Aristeromycin Analogs

A well-characterized limitation of aristeromycin and its 5′-hydroxyl-bearing analogs is cytotoxicity arising from 5′-phosphorylation to nucleotide metabolites by cellular kinases [1]. The 2′,3′-dideoxy modification of the target compound, combined with its carbocyclic scaffold, may reduce this phosphorylation-dependent toxicity pathway; however, the compound still bears a 5′-hydroxymethyl group capable of phosphorylation. In contrast, 3-deazaaristeromycin derivatives, which are incapable of phosphorylation, have been shown to retain antiviral activity with significantly reduced toxicity [1]. This class-level SAR provides context for the target compound's positioning: it may offer an intermediate toxicity profile between fully hydroxylated aristeromycin (high phosphorylation-dependent toxicity) and non-phosphorylatable 3-deaza analogs (lower toxicity) [1][2].

Cytotoxicity 5′-Phosphorylation Structure-toxicity relationship

Optimal Research Applications for 2′,3′-Dideoxy-3′-fluoroaristeromycin Based on Quantitative Evidence


HIV-1 Reverse Transcriptase Chain-Termination Mechanistic Studies

Use 2′,3′-dideoxy-3′-fluoroaristeromycin as a carbocyclic chain terminator probe to investigate HIV-1 RT processivity and resistance mechanisms. The dideoxy scaffold ensures obligate chain termination upon incorporation, while the carbocyclic ring provides metabolic stability that ribose-based ddA lacks [1]. Cross-study comparators such as D-3′-F-C-d4G (EC50 = 0.4 μM) establish the antiviral competence of the 3′-fluoro carbocyclic dideoxy pharmacophore [2]. Pair with non-fluorinated carbocyclic ddA controls to isolate the contribution of 3′-fluorination to anti-HIV potency and cellular uptake kinetics.

Structure–Activity Relationship (SAR) Studies of 3′-Position Halogenation in Carbocyclic Nucleosides

Employ the compound as the 3′-fluorinated member in a systematic SAR series comparing 3′-H (carbocyclic ddA), 3′-OH (aristeromycin), 3′-F (this compound), and 3′-deaza derivatives. This enables quantification of how 3′-fluorine modulates antiviral potency, AdoHcy hydrolase inhibition (if any), and cytotoxicity relative to other C3′ substituents [1]. The 1994 Nakayama study demonstrated that the 3′-fluoro carbocyclic guanosine analog is moderately active against HSV-1, validating the scaffold's utility across purine bases [2].

Comparative Metabolic Stability Assessment: Carbocyclic vs. Ribose Nucleoside Scaffolds

Use 2′,3′-dideoxy-3′-fluoroaristeromycin as the carbocyclic test article in head-to-head stability assays against ribose-based 2′,3′-dideoxyadenosine (ddA) in cell lysates or purified phosphorylase preparations. The carbocyclic C–N bond is qualitatively resistant to enzymatic cleavage, but quantitative degradation rate constants (k_deg) or intracellular half-life measurements remain to be determined experimentally [1]. Researchers should establish these parameters in their own assay systems, as reliable compound-specific metabolic stability data are absent from the public literature.

Antitumor Activity Screening in Adenosine-Dependent Cancer Models

Based on the original 1989 report that 2′,3′-dideoxy-3′-fluoroaristeromycin and its 3′-deoxy congener were studied for antitumor activity [1], the compound may be evaluated in cancer cell lines where AdoHcy hydrolase inhibition or purine nucleoside metabolism is implicated. Note that aristeromycin itself upregulates miR-26a in prostate cancer cells (LNCaP), suggesting potential application in epigenetic cancer models [2]. However, no compound-specific IC50 values against defined cancer cell lines were retrieved; dose–response characterization by the end user is required.

Quote Request

Request a Quote for 2',3'-Dideoxy-3'-fluoroaristeromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.